molecular formula C6H5ClN4O2 B2477533 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride CAS No. 2418720-67-7

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride

Cat. No. B2477533
CAS RN: 2418720-67-7
M. Wt: 200.58
InChI Key: JTPOEPUDRPJRED-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains both nitrogen and carbon atoms in its structure. It has been found to exhibit a range of interesting biochemical and physiological effects, which have made it a popular subject of research in recent years.

Scientific Research Applications

Phosphodiesterase 5 (PDE5) Inhibition

1H-Pyrazolo[4,3-d]pyrimidines have been recognized as a potent and selective second-generation class of phosphodiesterase 5 (PDE5) inhibitors. Studies have focused on exploring the potency, selectivity, and efficacy of specific derivatives of this class, like 1-(2-ethoxyethyl)-1H-pyrazolo[4,5-d]pyrimidines and 1-(2-(2,2,2-trifluoroethoxy)ethyl)-1H-pyrazolo[4,3-d]pyrimidines, showing significant promise as PDE5 inhibitors and resulting in the advancement of clinical candidates (Tollefson et al., 2010; Tollefson et al., 2010).

Synthetic Approaches and Chemical Transformations

  • A general synthetic approach to pyrazolo[4,3-d]pyrimidines, involving aldehydes, arylideneanilines, carboxylic acids, and orthoesters, has been reported, providing a framework for further chemical transformations and potential applications in various fields (Reddy et al., 2005).
  • Regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides highlights the versatility of pyrazolo compounds and their potential utility in creating diverse chemical entities (Drev et al., 2014).

Anticancer Activity

  • Pyrazolo[4,3-d]pyrimidines have shown promising results in anticancer studies. Certain derivatives have demonstrated notable antitumor activity against breast cancer cell lines, indicating the potential of these compounds in cancer treatment strategies (Abdellatif et al., 2014).
  • Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown promising results as anticancer and anti-5-lipoxygenase agents, further emphasizing the therapeutic potential of this chemical class (Rahmouni et al., 2016).

Enzymatic Inhibitory Activity

Functional Pyrazolo[1,5-a]pyrimidines have shown significant enzymatic inhibitory activity, making them a focus of recent research in medicinal chemistry. The development of different synthesis pathways for the preparation and post-functionalization of this scaffold opens up new possibilities for drug design, especially in the realm of anticancer therapeutics (Arias-Gómez et al., 2021).

Drug Discovery and Development

  • Novel synthetic routes and transformations of pyrazolo[4,3-d]pyrimidines have been explored, contributing to the rich chemical diversity and potential therapeutic applications of these compounds in drug discovery and development (Volochnyuk et al., 2010).
  • Studies focusing on the synthesis of new derivatives, pharmacokinetic predictions, and evaluations of biological activities further highlight the importance of 1H-Pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride in the field of medicinal chemistry and drug design (Atta et al., 2019).

Mechanism of Action

properties

IUPAC Name

1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.ClH/c11-6(12)5-7-1-4-3(9-5)2-8-10-4;/h1-2H,(H,8,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPOEPUDRPJRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)C(=O)O)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2418720-67-7
Record name 1H-pyrazolo[4,3-d]pyrimidine-5-carboxylic acid hydrochloride
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